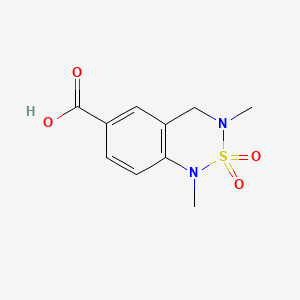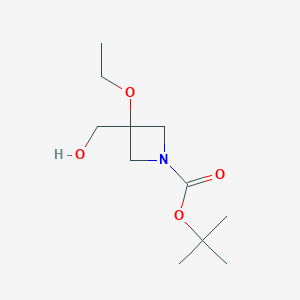
Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is a derivative of the oxazole family of compounds and is used as a reagent in various chemical reactions. The compound is a lithium salt of 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylic acid and has a molecular formula of C6H8LiNO3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate typically involves the reaction of 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the oxazole ring.
Addition Reactions: It can act as a nucleophile in addition reactions with electrophiles.
Catalytic Reactions: The compound can be used as a catalyst in certain organic reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include electrophiles such as alkyl halides and acyl chlorides. Reaction conditions typically involve the use of polar solvents like ethanol, methanol, and acetonitrile.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the product would be a substituted oxazole derivative.
Aplicaciones Científicas De Investigación
Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, although it is not currently used in human or veterinary medicine.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate involves its interaction with electrophiles and nucleophiles in chemical reactions. The oxazole ring provides a site for nucleophilic attack, while the lithium ion can stabilize reaction intermediates. The compound’s reactivity is influenced by the electronic properties of the oxazole ring and the lithium ion.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylic acid: The parent compound without the lithium ion.
Lithium 3,5-dimethyl-1,2-oxazole-4-carboxylate: A similar compound with a different substitution pattern on the oxazole ring.
Lithium 4,5-dihydro-1,2-oxazole-4-carboxylate: A compound with a similar structure but lacking the methyl groups.
Uniqueness
Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate is unique due to its specific substitution pattern on the oxazole ring and the presence of the lithium ion.
Propiedades
Fórmula molecular |
C6H8LiNO3 |
|---|---|
Peso molecular |
149.1 g/mol |
Nombre IUPAC |
lithium;3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C6H9NO3.Li/c1-3-5(6(8)9)4(2)10-7-3;/h4-5H,1-2H3,(H,8,9);/q;+1/p-1 |
Clave InChI |
RXPPXZDYWPFBJF-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CC1C(C(=NO1)C)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


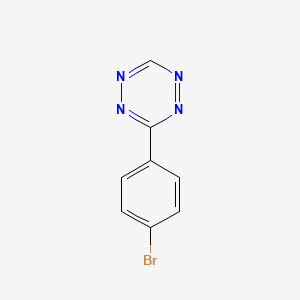
![[2-(1-Adamantylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13552237.png)
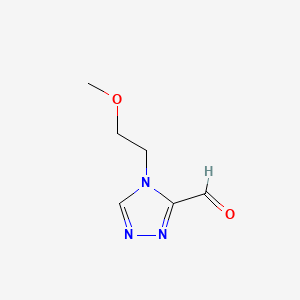
![2-Amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoicacid,trifluoroaceticacid](/img/structure/B13552249.png)
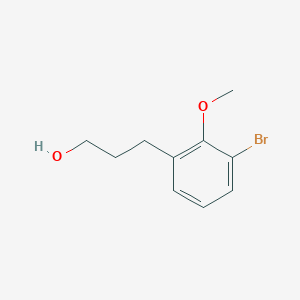
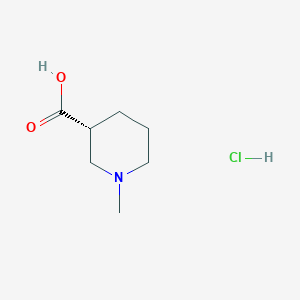
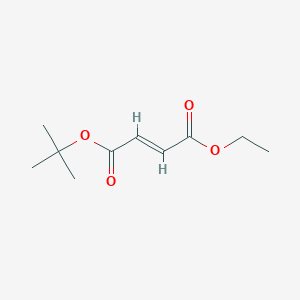
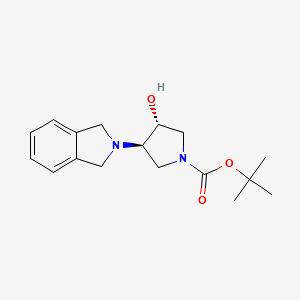
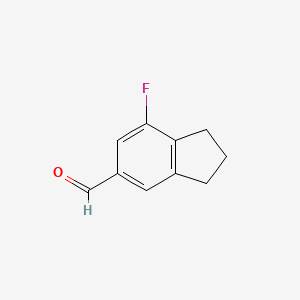
![1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13552283.png)
![methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-7-carboxylate](/img/structure/B13552285.png)
